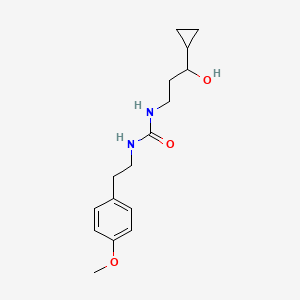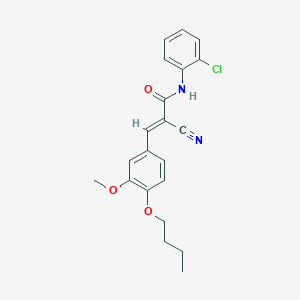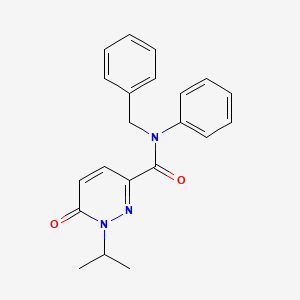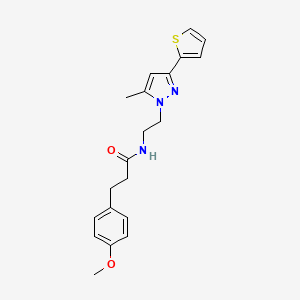
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is known for its ability to significantly increase fruit yield and quality in various crops, making it a valuable tool for the agricultural industry.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Insights
Crystal Structure Analysis : The study of crystal structures of urea derivatives, such as unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, provides insights into their molecular conformation, stabilization mechanisms, and potential for forming complex molecular arrangements. These structural insights are crucial for understanding the reactivity and potential applications of such compounds (Xiaoping Rao et al., 2010).
Complexation and Unfolding of Heterocyclic Ureas : The study on the complexation-induced unfolding of heterocyclic ureas highlights their potential in forming multiply hydrogen-bonded complexes. This property is significant for designing self-assembling molecular systems and understanding the molecular mimicry of biological processes (P. Corbin et al., 2001).
Chemical Reactivity and Applications
Hindered Ureas as Masked Isocyanates : Research on hindered ureas demonstrates their unique reactivity under neutral conditions, allowing for efficient substitution reactions with various nucleophiles. This finding has implications for synthetic chemistry, offering a versatile method for modifying amines and preparing amine derivatives (M. Hutchby et al., 2009).
Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials using electro-Fenton systems, involving urea derivatives like triclocarban, underscores the potential of such compounds in environmental remediation technologies. This approach demonstrates the role of urea derivatives in facilitating the breakdown of persistent organic pollutants (I. Sirés et al., 2007).
Fluorescence Probes for Detecting Analytes : Urea derivatives exhibit strong solvatochromism, making them useful as fluorescence probes for detecting analytes like carboxylic acids, alcohols, and fluoride ions. This application highlights the potential of urea derivatives in analytical chemistry and sensor development (C. Bohne et al., 2005).
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-6-2-12(3-7-14)8-10-17-16(20)18-11-9-15(19)13-4-5-13/h2-3,6-7,13,15,19H,4-5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFQNNIRCPYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)


![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2368910.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)


![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)



